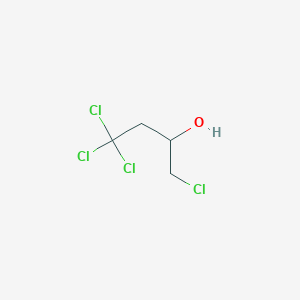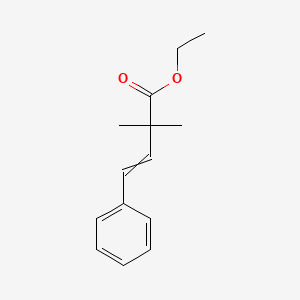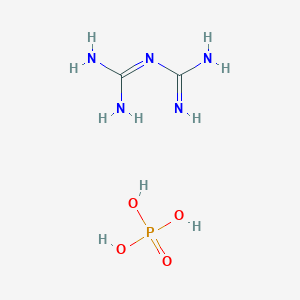
1-(Diaminomethylidene)guanidine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diaminomethylidene)guanidine;phosphoric acid is a compound that combines the properties of guanidine and phosphoric acid. Guanidine is a strong organic base, while phosphoric acid is a mineral acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the guanylation of amines. One efficient method is the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, ytterbium triflate can be used as a catalyst for the addition of amines to carbodiimides under solvent-free conditions .
Industrial Production Methods: Industrial production of guanidine derivatives often involves large-scale catalytic processes. Transition metal catalysis, such as palladium-catalyzed reactions, is commonly used for the synthesis of multisubstituted guanidines . These methods are efficient and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Diaminomethylidene)guanidine;phosphoric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized guanidine derivatives, while substitution reactions can yield a variety of substituted guanidine compounds.
Scientific Research Applications
1-(Diaminomethylidene)guanidine;phosphoric acid has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Diaminomethylidene)guanidine;phosphoric acid involves its interaction with molecular targets and pathways. Guanidine derivatives act by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This mechanism is crucial for their therapeutic effects in treating muscle weakness and fatigue.
Comparison with Similar Compounds
Metformin: A biguanide used for the treatment of type II diabetes.
Phenformin: Another biguanide with similar applications to metformin.
Proguanil: Used for the prevention of malaria.
Uniqueness: 1-(Diaminomethylidene)guanidine;phosphoric acid is unique due to its combination of guanidine and phosphoric acid properties. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
56683-45-5 |
|---|---|
Molecular Formula |
C2H10N5O4P |
Molecular Weight |
199.11 g/mol |
IUPAC Name |
1-(diaminomethylidene)guanidine;phosphoric acid |
InChI |
InChI=1S/C2H7N5.H3O4P/c3-1(4)7-2(5)6;1-5(2,3)4/h(H7,3,4,5,6,7);(H3,1,2,3,4) |
InChI Key |
AGUDIRVJHRXIDK-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=N)N)(N)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


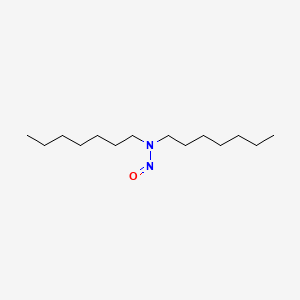
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
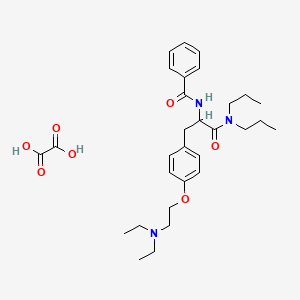

![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)
![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
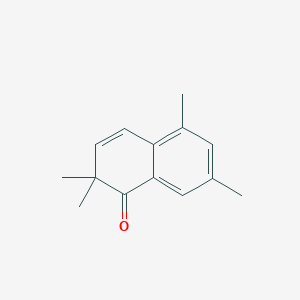
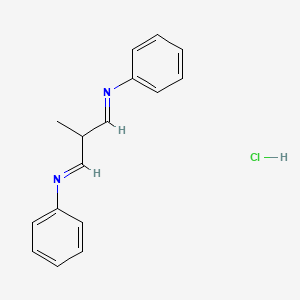
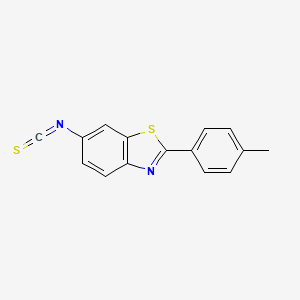
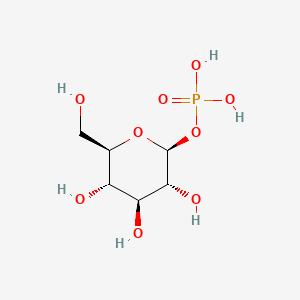
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
